![molecular formula C14H18O2 B14205740 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane CAS No. 831223-24-6](/img/structure/B14205740.png)
3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane is an organic compound with the molecular formula C13H16O2. It is a colorless liquid with a faint, ether-like odor. This compound is used as an intermediate in the synthesis of various organic compounds and polymers. It is particularly valuable in the production of adhesives, coatings, and resins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane can be synthesized through the reaction of 4-ethenylphenol with ethylene oxide. The reaction is typically carried out under alkaline conditions, where 4-ethenylphenol is heated with an excess of ethylene oxide to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process includes the use of catalysts and precise temperature control to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the development of bio-compatible materials and drug delivery systems.
Medicine: It is explored for its potential use in creating medical adhesives and coatings for implants.
Industry: The compound is used in the production of high-performance adhesives, coatings, and resins.
Wirkmechanismus
The mechanism of action of 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane involves its ability to undergo polymerization and cross-linking reactions. These reactions are facilitated by the presence of the ethenyl group, which can form covalent bonds with other molecules. The compound’s molecular targets include various functional groups in polymers and biological molecules, allowing it to modify their properties and enhance their performance.
Vergleich Mit ähnlichen Verbindungen
4-Ethenylphenylglycidyl ether: This compound is similar in structure but contains an epoxide group instead of an oxetane ring.
4-Vinylphenylglycidyl ether: Another similar compound with a vinyl group and an epoxide ring.
Uniqueness: 3-[(4-Ethenylphenoxy)methyl]-3-ethyloxetane is unique due to its oxetane ring, which imparts different reactivity and properties compared to similar compounds with epoxide rings. This uniqueness makes it valuable in specific applications where the oxetane ring’s properties are advantageous .
Eigenschaften
CAS-Nummer |
831223-24-6 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
3-[(4-ethenylphenoxy)methyl]-3-ethyloxetane |
InChI |
InChI=1S/C14H18O2/c1-3-12-5-7-13(8-6-12)16-11-14(4-2)9-15-10-14/h3,5-8H,1,4,9-11H2,2H3 |
InChI-Schlüssel |
NAJFTNKQAAGJQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COC1)COC2=CC=C(C=C2)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Amino-5-[(2-methoxyethoxy)methyl]phenol](/img/structure/B14205662.png)
![Pyrrolidine, 3-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14205675.png)
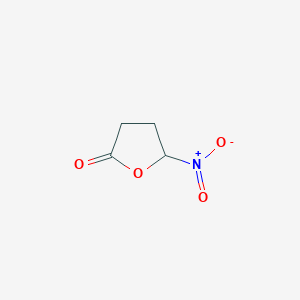
![2-Piperidineacetamide, N-[(1R)-6-[[(1,1-dimethylethyl)amino]methyl]-1,2,3,4-tetrahydro-1-naphthalenyl]-1-[[3-(trifluoromethyl)phenyl]sulfonyl]-, (2S)-](/img/structure/B14205693.png)
![2-[(E)-morpholin-4-yliminomethyl]-4-nitrophenol](/img/structure/B14205696.png)
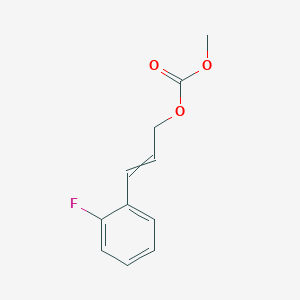
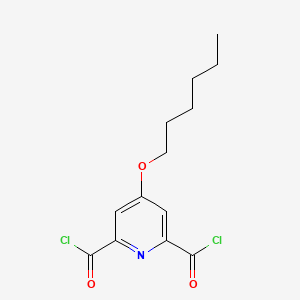
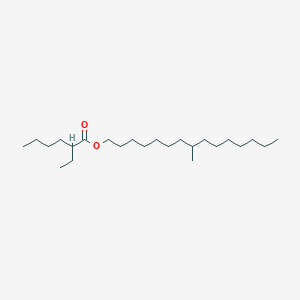
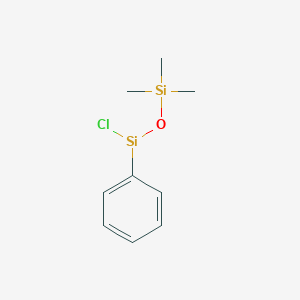
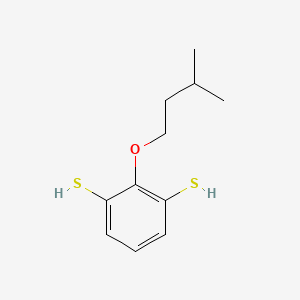
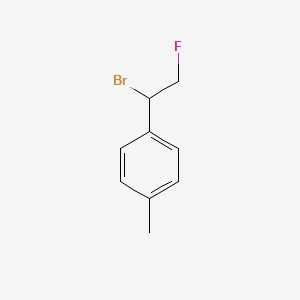
![Benzoic acid, 4-[(1S,2S)-2-methyl-5-oxocyclopentyl]-, ethyl ester](/img/structure/B14205720.png)

![Benzamide, 4-fluoro-N-[2-methyl-4-[(2-methylphenyl)azo]phenyl]-](/img/structure/B14205731.png)
